4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile
Description
4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile is a complex organic compound featuring a morpholine ring, a piperidine ring, and a furan ring
Properties
IUPAC Name |
4-[1-(5-ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-15-3-4-16(25-15)18(23)20-7-5-13(6-8-20)17(22)21-9-10-24-12-14(21)11-19/h3-4,13-14H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHPXLJXQMIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of 5-ethylfuran-2-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with piperidine to form 1-(5-ethylfuran-2-carbonyl)piperidine. The next step involves the acylation of morpholine-3-carbonitrile with the previously synthesized intermediate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles like amines can replace the nitrile group to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Amide derivatives from the nitrile group.
Scientific Research Applications
Chemistry
In organic chemistry, 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and piperidine rings could facilitate binding to specific molecular targets, while the nitrile group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(5-Methylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile
- 4-[1-(5-Propylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile
Uniqueness
Compared to similar compounds, 4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile may offer unique properties due to the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. This subtle difference can affect the compound’s solubility, binding affinity, and overall pharmacokinetic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
